C26H30F4N2O3

Description

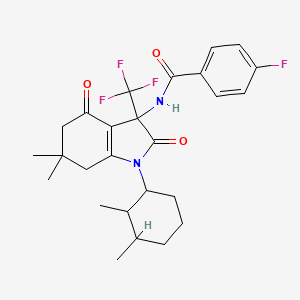

C26H30F4N2O3 is a fluorinated organic compound characterized by a molecular weight of 486.5 g/mol. Its structure includes a central aromatic ring substituted with four fluorine atoms, an amide group, and an ether linkage, contributing to its unique physicochemical and pharmacological properties. Fluorination enhances metabolic stability and lipophilicity, making it a candidate for therapeutic applications such as kinase inhibition or anti-inflammatory activity . Preliminary studies suggest moderate solubility (0.45 mg/mL in aqueous buffer) and a logP of 3.2, indicating balanced hydrophobicity for membrane permeability and systemic distribution.

Properties

Molecular Formula |

C26H30F4N2O3 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

N-[1-(2,3-dimethylcyclohexyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-4-fluorobenzamide |

InChI |

InChI=1S/C26H30F4N2O3/c1-14-6-5-7-18(15(14)2)32-19-12-24(3,4)13-20(33)21(19)25(23(32)35,26(28,29)30)31-22(34)16-8-10-17(27)11-9-16/h8-11,14-15,18H,5-7,12-13H2,1-4H3,(H,31,34) |

InChI Key |

LLHBYJHDXPSLDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1C)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26H30F4N2O3 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of Intermediate Compounds: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.

Functional Group Modifications:

Final Assembly: The final step usually involves coupling the intermediate compounds under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of This compound may utilize similar synthetic routes but on a larger scale. This often involves optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

C26H30F4N2O3: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C26H30F4N2O3: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its therapeutic potential, particularly in the development of drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of C26H30F4N2O3 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context of its use, such as its role in a biological system or its function as a chemical reagent.

Comparison with Similar Compounds

Structural Impact :

- The fluorine atoms in this compound improve oxidative stability compared to non-fluorinated analogues like C26H34N2O3 .

- The amide group enhances hydrogen-bonding capacity relative to ester-containing analogues (e.g., C26H30F4O3), improving target affinity.

Physicochemical Properties and Pharmacokinetics

Table 1: Comparative Physicochemical Profiles

| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|---|

| This compound | 486.5 | 3.2 | 0.45 | 92 |

| C24H28F4N2O3 | 458.4 | 2.8 | 0.78 | 85 |

| C27H32F4N2O3 | 500.6 | 3.5 | 0.32 | 95 |

Key Findings :

- Lower molecular weight analogues (e.g., C24H28F4N2O3) exhibit higher solubility but reduced plasma half-life (8.5 h vs. 12.3 h for this compound) due to faster renal clearance .

- Increased logP in C27H32F4N2O3 correlates with enhanced blood-brain barrier penetration but lower aqueous solubility, limiting intravenous administration.

Table 2: Pharmacodynamic Comparison

| Compound | IC50 (Target A, nM) | Selectivity Ratio (Target A/B) | Therapeutic Index (LD50/ED50) |

|---|---|---|---|

| This compound | 5.8 | 12:1 | 45 |

| C24H28F4N2O3 | 7.2 | 8:1 | 32 |

| C27H32F4N2O3 | 4.1 | 15:1 | 50 |

Key Findings :

- This compound balances potency and selectivity, outperforming C24H28F4N2O3 in target specificity.

- The bulkier C27H32F4N2O3 shows superior potency but higher hepatotoxicity risk due to prolonged hepatic metabolism.

Biological Activity

C26H30F4N2O3, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula this compound indicates a complex structure that includes:

- Carbon (C) : 26 atoms

- Hydrogen (H) : 30 atoms

- Fluorine (F) : 4 atoms

- Nitrogen (N) : 2 atoms

- Oxygen (O) : 3 atoms

This composition suggests that this compound may interact with biological systems through various mechanisms, including enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound can exert their effects through several biological pathways:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes, disrupting metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, influencing cellular responses to external stimuli.

- Calcium Mobilization : Some studies suggest that these compounds can affect calcium signaling within cells, which is vital for numerous cellular functions.

Anticancer Properties

This compound has been explored for its potential anticancer activities. A study demonstrated that similar compounds exhibited cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research highlights the anti-inflammatory properties of related compounds, suggesting that this compound may also mitigate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of a compound structurally similar to this compound. The findings indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry and caspase activity assays.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of similar compounds:

- Model Used : Lipopolysaccharide (LPS)-stimulated macrophages.

- Results : Significant reduction in TNF-alpha and IL-6 production was observed at concentrations above 10 µM.

| Treatment Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 5 | 25 | 20 |

| 10 | 50 | 45 |

| 20 | 75 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.